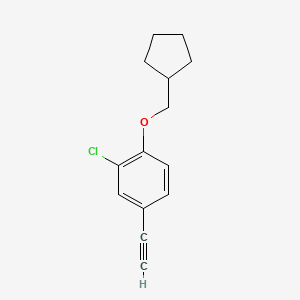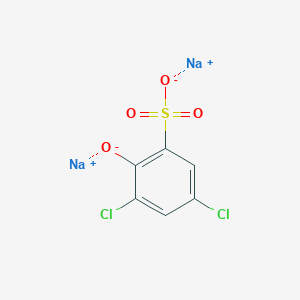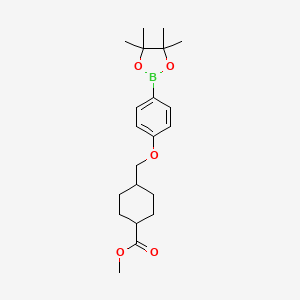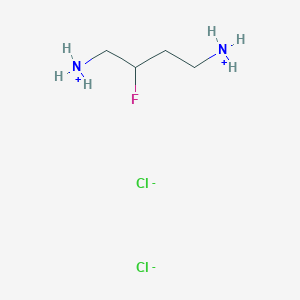
2-Fluorobutane-1,4-bis(aminium) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorobutane-1,4-bis(aminium) dichloride is a chemical compound with the molecular formula C4H13Cl2FN2 and a molecular weight of 179.07 g/mol . This compound is known for its unique structure, which includes two aminium groups and a fluorine atom attached to a butane backbone. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-Fluorobutane-1,4-bis(aminium) dichloride typically involves the reaction of 2-fluorobutane with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Fluorobutane-1,4-bis(aminium) dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
2-Fluorobutane-1,4-bis(aminium) dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluorobutane-1,4-bis(aminium) dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to modulate cellular signaling and metabolic processes .
Comparison with Similar Compounds
2-Fluorobutane-1,4-bis(aminium) dichloride can be compared with other similar compounds, such as:
2-Fluorobutane-1,4-diamine: Lacks the dichloride groups, which may affect its reactivity and solubility.
1,4-Butanediamine: Does not contain the fluorine atom, resulting in different chemical properties and biological activities.
2-Chlorobutane-1,4-bis(aminium) dichloride: Contains chlorine instead of fluorine, leading to variations in its chemical behavior and applications.
Properties
Molecular Formula |
C4H13Cl2FN2 |
|---|---|
Molecular Weight |
179.06 g/mol |
IUPAC Name |
(4-azaniumyl-2-fluorobutyl)azanium;dichloride |
InChI |
InChI=1S/C4H11FN2.2ClH/c5-4(3-7)1-2-6;;/h4H,1-3,6-7H2;2*1H |
InChI Key |
AWQQGUHYVGCVHM-UHFFFAOYSA-N |
Canonical SMILES |
C(C[NH3+])C(C[NH3+])F.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


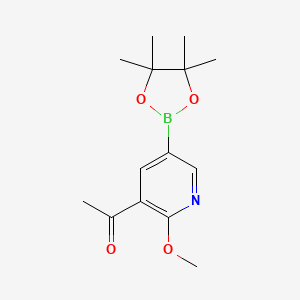
![[(Z)-(1-amino-2-chloroethylidene)amino] 4-(4-methylpiperidin-1-yl)-4-oxobutanoate](/img/structure/B13723935.png)
pyrimidin-2-one;hydrochloride](/img/structure/B13723938.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13723956.png)
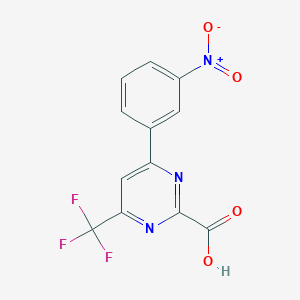
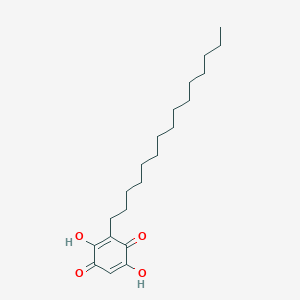
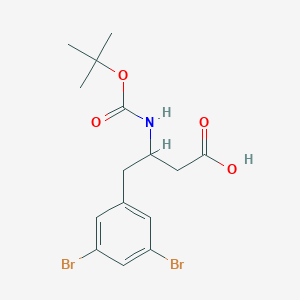
![N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide](/img/structure/B13723978.png)
![[4-[(2-Amino-3-phenylpropanoyl)oxymethyl]cyclohexyl]methyl 2-amino-3-phenylpropanoate](/img/structure/B13723994.png)
![Propyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13723997.png)
